1,1-Dimethoxy-3-nitropropane
Overview
Description
1,1-Dimethoxy-3-nitropropane, also known as 3-Nitropropionaldehyde dimethyl acetal, is a chemical compound with the formula O₂N-CH₂-CH₂-CH (OCH₃)₂ . It has a molar mass of 149.14 g/mol .
Molecular Structure Analysis
The molecular structure of 1,1-Dimethoxy-3-nitropropane is represented by the formula O₂N-CH₂-CH₂-CH (OCH₃)₂ . The molecule consists of a nitro group (NO2) attached to a propane backbone, with two methoxy groups (OCH3) attached to one of the terminal carbons .Physical And Chemical Properties Analysis
1,1-Dimethoxy-3-nitropropane has a boiling point of 96 °C (20 hPa) and a density of 1.12 g/cm3 at 20 °C . It has a flash point of 90 °C .Scientific Research Applications
Nucleophilic Reactions
- Reactivity with Nucleophiles : Research by Chen (1969) investigated the behavior of α-halogenated nitroparaffins, using 2-Bromo-2-nitropropane as a substrate. This study focused on the effects of various nucleophiles, such as hydroxide, ethoxide, cyanide, and iodide, revealing how these reactants interact with nitropropane derivatives to form different products. Such research is fundamental in understanding the chemical reactivity of compounds similar to 1,1-Dimethoxy-3-nitropropane in nucleophilic reactions (Chen, 1969).
Electochemical Behavior
- Electrochemical Analysis : A study by Squella et al. (1992) conducted an electrochemical investigation of 4,5-dimethoxy-2-nitroamphetamine, a derivative similar to 1,1-Dimethoxy-3-nitropropane. This analysis used cyclic voltammetry and polarography to understand the electrochemical properties of nitro compounds, contributing to our understanding of the electrochemical behavior of related nitropropane compounds (Squella et al., 1992).
Molecular Synthesis
- Preparation of Nitrocyclopropane : Faugeras et al. (1999) described a process for preparing nitrocyclopropane by reacting 3-chloro-1-nitropropane with an amine in the presence of a polar, aprotic solvent. This synthesis pathway is relevant to the preparation of compounds structurally related to 1,1-Dimethoxy-3-nitropropane (Faugeras et al., 1999).
Photomodulation Magnetic Materials
- Magnetic Molecular-Based Material Synthesis : Research by Chen Yong and Meng Jiben (2016) on the synthesis of a novel photomodulation magnetic molecular-based magnet using a photochromic biindenylidenedione derivative with 2-nitropropane radical showcases an application in magnetic imaging and photo-magnetic switching. This demonstrates the potential use of nitropropane derivatives in advanced materials science (Chen Yong & Meng Jiben, 2016).
Safety And Hazards
properties
IUPAC Name |
1,1-dimethoxy-3-nitropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKDVDXMMSCFHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406743 | |
Record name | 1,1-dimethoxy-3-nitropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethoxy-3-nitropropane | |
CAS RN |
72447-81-5 | |
Record name | 1,1-dimethoxy-3-nitropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.